molecular formula C10H15N5O B13194318 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one

Katalognummer: B13194318
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: IEZJJISALNUWMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C10H16ClN5O It is known for its unique structure, which includes a pyrazine ring attached to a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of pyrazine with piperazine under specific conditions. One common method includes the use of pyrazine-2-carboxylic acid, which is reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The resulting product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazine and piperazine moieties contribute to its versatility in various chemical reactions and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H15N5O

Molekulargewicht

221.26 g/mol

IUPAC-Name

2-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C10H15N5O/c11-7-10(16)15-5-3-14(4-6-15)9-8-12-1-2-13-9/h1-2,8H,3-7,11H2

InChI-Schlüssel

IEZJJISALNUWMQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.